1-Propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 1-propylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as refluxing the reactants in an appropriate solvent, followed by purification steps like recrystallization or chromatography, are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions include oxidized pyrazole derivatives, reduced amides, and substituted pyrazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
1H-Pyrazole-5-carboxamide: Shares the pyrazole core but lacks the propyl group, leading to different chemical properties and bioactivity.
1-Propyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position, affecting its reactivity and applications.
1-Propyl-3-methyl-1H-pyrazole-5-carboxamide: Contains an additional methyl group, which can influence its chemical behavior and biological activity.
Uniqueness: 1-Propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxamide functionality contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-10-6(7(8)11)3-4-9-10/h3-4H,2,5H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYJUDRUUTRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.